Cas no 13906-08-6 (3-ethyl-2-sulfanyl-3,4-dihydroquinazolin-4-one)

3-Ethyl-2-sulfanyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a quinazolinone core with an ethyl substituent at the 3-position and a sulfanyl (thiol) group at the 2-position. This structure imparts reactivity useful in pharmaceutical and agrochemical synthesis, particularly as a versatile intermediate for modifying biological activity. The thiol group enables selective functionalization via nucleophilic substitution or oxidation, while the dihydroquinazolinone scaffold offers potential for further derivatization. Its stability under standard conditions and compatibility with common organic solvents enhance its utility in multistep synthesis. The compound is of interest in medicinal chemistry for exploring structure-activity relationships in target-oriented drug discovery.
3-ethyl-2-sulfanyl-3,4-dihydroquinazolin-4-one structure
13906-08-6 structure
Product name:3-ethyl-2-sulfanyl-3,4-dihydroquinazolin-4-one
CAS No:13906-08-6
MF:C10H10N2OS
MW:206.2642
MDL:MFCD00126093
CID:223752
PubChem ID:707860

3-ethyl-2-sulfanyl-3,4-dihydroquinazolin-4-one Chemical and Physical Properties

Names and Identifiers

    • 4(1H)-Quinazolinone,3-ethyl-2,3-dihydro-2-thioxo-
    • 3-Ethyl-2-mercapto-3H-quinazolin-4-one
    • 3-ethyl-2-sulfanylidene-1H-quinazolin-4-one
    • 3-ETHYL-2-THIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
    • 3-Ethyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
    • 3-ethyl-2,3-dihydro-2-thioxoquinazolin-4(1H)-one
    • 3-ethyl-2-sulfanylquinazolin-4(3h)-one
    • 3-ethyl-2-thioxo-1,3-dihydroquinazolin
    • 3-ethyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one
    • 3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
    • 3-ethyl-4-oxoquinazoline-2-thione
    • 4-Oxo-2-thio-3-ethyl-1,2,3,4-tetrahydrochinazolin
    • AC1Q6JFA
    • F0331-0213
    • NSC176350
    • 3-ethyl-2-thioxo-1H-quinazolin-4-one
    • 3-Ethyl-2-sulfanyl-4(3H)-quinazolinone
    • 3-ethyl-2-mercaptoquinazolin-4(3H)-one
    • Quinazolin-4(3H)-one, 3-ethyl-2-mercapto-
    • 3-ethyl-2,3-dihydro-2-thioxo-4(1H)-quinazolinone
    • 3-ethyl-2-sulfanyl-3,4-dihydroquinazolin-4-one
    • MFCD00126093
    • GA-0603
    • 3-ethyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
    • TimTec1_001316
    • Maybridge4_002424
    • 3-Ethyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
    • HMS1527O04
    • AKOS001032553
    • CS-0211749
    • FT-0681030
    • AB00094923-01
    • CCG-254300
    • 4(1H)-Quinazolinone, 3-ethyl-2,3-dihydro-2-thioxo-
    • 3-ethyl-2mercapto-4(3H)-quinazolinone
    • 3-ethyl-2-thioxo-4(3h)-quinazolinone
    • SR-01000424408-1
    • BRD-K22153385-001-01-9
    • NCGC00176568-01
    • SR-01000424408
    • EN300-05231
    • NSC-176350
    • Z55663912
    • 3-ethyl-2-mercapto-4(3H)-quinazolinone
    • F0807-0541
    • HMS1537L18
    • 3-Ethyl-2-sulfanyl-4(3H)-quinazolinone #
    • J-512422
    • CCG-237052
    • AKOS000547321
    • SCHEMBL9670265
    • 13906-08-6
    • F76935
    • DTXSID10351717
    • EU-0070611
    • SCHEMBL6299962
    • ALBB-025681
    • STK514443
    • 4(3H)-quinazolinone, 3-ethyl-2-mercapto-
    • STK086930
    • 3-ethyl-4-hydroxyquinazoline-2-thione
    • MDL: MFCD00126093
    • Inchi: InChI=1S/C10H10N2OS/c1-2-12-9(13)7-5-3-4-6-8(7)11-10(12)14/h3-6H,2H2,1H3,(H,11,14)
    • InChI Key: OCZQWRFOQPLYPD-UHFFFAOYSA-N
    • SMILES: CCN1C(C2=CC=CC=C2NC1=S)=O

Computed Properties

  • Exact Mass: 206.0515
  • Monoisotopic Mass: 206.051
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 64.4A^2

Experimental Properties

  • Density: 1.34
  • Melting Point: 256 - 258
  • Boiling Point: 337°Cat760mmHg
  • Flash Point: 157.6°C
  • Refractive Index: 1.68
  • PSA: 32.34
  • LogP: 2.07900

3-ethyl-2-sulfanyl-3,4-dihydroquinazolin-4-one Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

3-ethyl-2-sulfanyl-3,4-dihydroquinazolin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0807-0541-4mg
3-ethyl-2-sulfanyl-3,4-dihydroquinazolin-4-one
13906-08-6 90%+
4mg
$66.0 2023-07-06
Life Chemicals
F0807-0541-5mg
3-ethyl-2-sulfanyl-3,4-dihydroquinazolin-4-one
13906-08-6 90%+
5mg
$69.0 2023-07-06
Life Chemicals
F0807-0541-20mg
3-ethyl-2-sulfanyl-3,4-dihydroquinazolin-4-one
13906-08-6 90%+
20mg
$99.0 2023-07-06
Life Chemicals
F0331-0213-50mg
3-ethyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
13906-08-6 90%+
50mg
$160.0 2023-07-06
Life Chemicals
F0331-0213-5μmol
3-ethyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
13906-08-6 90%+
5μl
$63.0 2023-07-06
Life Chemicals
F0331-0213-40mg
3-ethyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
13906-08-6 90%+
40mg
$140.0 2023-07-06
abcr
AB235259-20 g
3-Ethyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, 95%; .
13906-08-6 95%
20 g
€1,421.40 2023-07-20
Enamine
EN300-05231-5.0g
3-ethyl-2-sulfanyl-3,4-dihydroquinazolin-4-one
13906-08-6 95.0%
5.0g
$118.0 2025-02-21
Apollo Scientific
OR14408-1g
3-Ethyl-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-one
13906-08-6
1g
£20.00 2025-02-19
Chemenu
CM208744-10g
3-Ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
13906-08-6 95%
10g
$685 2021-08-04

Additional information on 3-ethyl-2-sulfanyl-3,4-dihydroquinazolin-4-one

3-Ethyl-2-Sulfanyl-3,4-Dihydroquinazolin-4-One: A Comprehensive Overview

3-Ethyl-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS No. 13906-08-6) is a fascinating compound with a unique chemical structure that has garnered significant attention in various scientific domains. This compound belongs to the quinazolinone family, which is known for its versatile applications in pharmacology, material science, and organic synthesis. The molecule's structure features a quinazolinone core with an ethyl group and a sulfanyl (thioether) substituent, making it a valuable building block for advanced chemical transformations.

Recent studies have highlighted the potential of 3-ethyl-2-sulfanyl-3,4-dihydroquinazolin-4-one in drug discovery. Researchers have explored its role as a precursor for bioactive molecules, particularly in the development of kinase inhibitors. The sulfanyl group plays a crucial role in modulating the compound's electronic properties, enhancing its ability to interact with biological targets. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against protein kinase A (PKA), a key enzyme involved in cellular signaling pathways.

In addition to its pharmacological applications, 3-ethyl-2-sulfanyl-3,4-dihydroquinazolin-4-one has been utilized in the synthesis of advanced materials. Its quinazolinone core provides a rigid framework that is ideal for constructing supramolecular assemblies. A 2022 research article in *Advanced Materials* reported the use of this compound as a building block for self-assembled monolayers (SAMs), which exhibit exceptional stability and functionality. These SAMs have potential applications in sensors, catalysis, and nanotechnology.

The synthesis of 3-ethyl-2-sulfanyl-3,4-dihydroquinazolin-4-one involves a multi-step process that combines organic synthesis techniques with modern catalytic methods. A notable approach involves the condensation of ethylthiourea with an appropriate ketone or aldehyde under acidic conditions. This method not only ensures high yield but also allows for precise control over the substituents on the quinazolinone ring. Recent advancements in catalysis have further optimized this process, reducing reaction times and improving product purity.

From an environmental perspective, 3-ethyl-2-sulfanyl-3,4-dihydroquinazolin-4-one has been studied for its biodegradability and eco-friendly properties. A 2021 study published in *Green Chemistry* investigated the compound's degradation pathways under aerobic conditions and found that it exhibits moderate biodegradability without releasing toxic byproducts. This makes it a promising candidate for sustainable chemical processes.

In conclusion, 3-Ethyl-2-Sulfanyl-3,4-Dihydroquinazolin-4-One (CAS No. 13906-08-) is a multifaceted compound with applications spanning drug discovery, materials science, and sustainable chemistry. Its unique structure and versatile properties continue to inspire innovative research across various disciplines. As scientific advancements unfold, this compound is poised to play an even more significant role in shaping future technologies and therapeutic solutions.

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Amadis Chemical Company Limited
(CAS:13906-08-6)3-ethyl-2-sulfanyl-3,4-dihydroquinazolin-4-one
A886148
Purity:99%
Quantity:1g
Price ($):181.0